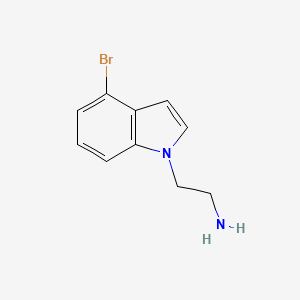![molecular formula C19H20N2O5S2 B2639582 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-93-2](/img/structure/B2639582.png)
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.科学的研究の応用
Chemical Synthesis and Molecular Structure
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex molecule with several research studies focusing on its synthesis and molecular structure. For instance, the study by Tzeng et al. (1994) presented the synthesis of bioisosteric isomers of antiviral 9-benzylpurines, indicating the relevance of similar structures in antiviral research. They highlighted the use of the 3-methylsulfonyl group as a leaving group, replaced by various nucleophiles, and further cyclized to afford compounds with potential pharmacological applications (Tzeng, D.‐C. Wei, L. Hwang, M. Cheng, & Y. Wang, 1994).
Biological Activity and Potential Applications
Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound. For instance, research on the synthesis and evaluation of similar compounds as in vivo radioligands for acetylcholinesterase (AChE) indicates the relevance of these compounds in neurodegenerative disease research and their potential as imaging agents in neurological disorders (Brown-Proctor, S. Snyder, P. Sherman, & M. Kilbourn, 1999). Moreover, the exploration of zinc phthalocyanine derivatives with Schiff base-substituted benzenesulfonamide groups suggests potential applications in photodynamic therapy, particularly for cancer treatment, highlighting the photosensitizing properties of such compounds (Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Photophysical and Photochemical Properties
Studies have also focused on the photophysical and photochemical properties of related compounds, which are crucial for applications in photodynamic therapy and imaging. The investigation of the spectroscopic, photophysical, and photochemical properties of such compounds can offer insights into their behavior under light exposure, which is critical for their function as photosensitizers in medical applications (Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Molecular Docking and Theoretical Studies
Moreover, some studies involve the theoretical investigation and molecular docking of similar sulfonamide compounds to explore their potential as drugs against various diseases, including COVID-19. These studies contribute to understanding the molecular interactions and binding affinities of these compounds with target proteins, thereby informing drug design and discovery processes (Fahim & Ismael, 2021).
作用機序
特性
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-11-10-21-16-9-8-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-4-6-14(26-2)7-5-13/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDBISRHWAMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

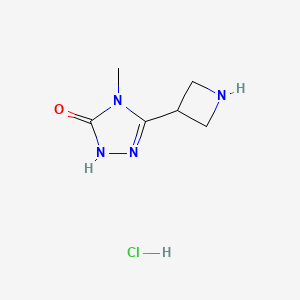
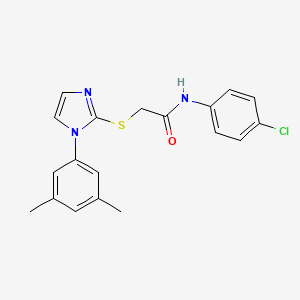
![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)
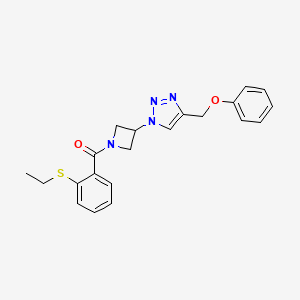
![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)

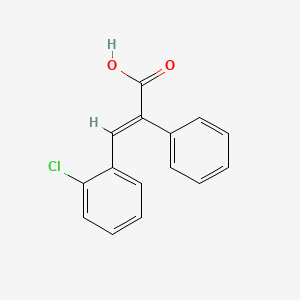


![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)
![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)
